molecular formula C21H26N2O5S B14936641 (2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14936641
M. Wt: 418.5 g/mol
InChI Key: IRRJQDKYPSSPGT-VGOFMYFVSA-N
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Description

(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxypropyl group, a sulfonyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenyl-2-propenoic acid, which is then reacted with 4-aminobenzenesulfonyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
  • (E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H26N2O5S/c1-3-28-16-4-15-22-29(25,26)20-12-8-18(9-13-20)23-21(24)14-7-17-5-10-19(27-2)11-6-17/h5-14,22H,3-4,15-16H2,1-2H3,(H,23,24)/b14-7+

InChI Key

IRRJQDKYPSSPGT-VGOFMYFVSA-N

Isomeric SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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